molecular formula C15H13NO2 B11871371 7-(Dimethylamino)-6H-benzo[c]chromen-6-one

7-(Dimethylamino)-6H-benzo[c]chromen-6-one

Cat. No.: B11871371
M. Wt: 239.27 g/mol
InChI Key: FPEJTMGXNODCJZ-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-6H-benzo[c]chromen-6-one is a compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-6H-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .

Another method involves the use of biphenyl-2-carboxylic acids and thionyl chloride to form the desired compound through a radical arene carbon-oxygen bond formation reaction . This method has been shown to produce good to excellent yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Pechmann condensation reaction is widely used due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

7-(Dimethylamino)-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. One notable mechanism is the excited-state intramolecular proton transfer (ESIPT) process, which is influenced by the solvent environment . This process affects the compound’s fluorescence properties and makes it useful as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique ESIPT mechanism, which significantly influences its optical properties. This makes it particularly valuable in applications requiring precise fluorescence monitoring and analysis.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

7-(dimethylamino)benzo[c]chromen-6-one

InChI

InChI=1S/C15H13NO2/c1-16(2)12-8-5-7-11-10-6-3-4-9-13(10)18-15(17)14(11)12/h3-9H,1-2H3

InChI Key

FPEJTMGXNODCJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=O)OC3=CC=CC=C23

Origin of Product

United States

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